3-methylcyclohexyl methanesulfonate
Description
3-Methylcyclohexyl methanesulfonate is a sulfonate ester characterized by a cyclohexane ring substituted with a methyl group at the 3-position and a methanesulfonate (-OSO₂CH₃) functional group. Sulfonate esters are widely utilized in organic synthesis as alkylating agents, leaving groups, or intermediates in polymer chemistry.
Properties
IUPAC Name |
(3-methylcyclohexyl) methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-7-4-3-5-8(6-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEAINHKOPMWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methanesulfonic Acid Synthesis as a Precursor
The preparation of methanesulfonic acid (MSA) is a critical first step in synthesizing methanesulfonate esters. Patent CN103113267A details a catalytic method using sodium methanesulfonate, ethanol, and hydrogen chloride gas in the presence of cyclodextrin. The reaction proceeds via acid displacement:
Key parameters include maintaining temperatures below 60°C to prevent side reactions and using cyclodextrin (0.8–1.2% by weight of sodium methanesulfonate) to enhance reaction efficiency. Ethanol acts as both a solvent and a proton shuttle, facilitating HCl absorption. Post-reaction, sodium chloride is removed via减压过滤 (减压: reduced-pressure filtration), and MSA is isolated by减压蒸馏 (减压蒸馏: vacuum distillation) below 110°C.
Methanesulfonyl Chloride (MsCl) Generation
Methanesulfonic acid is converted to methanesulfonyl chloride (MsCl), the active esterifying agent, using thionyl chloride (). This step, inferred from WO2011141805A2, involves:
Reaction conditions include catalytic dimethylformamide (DMF) to accelerate chlorination and temperatures controlled between 5–10°C during addition. Excess thionyl chloride and byproducts (, ) are removed via vacuum distillation.
Esterification of 3-Methylcyclohexanol
The final step involves reacting MsCl with 3-methylcyclohexanol in the presence of a base (e.g., triethylamine, ):
The base neutralizes HCl, driving the reaction to completion. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are employed to dissolve reactants and manage exothermicity.
Optimized Synthetic Protocols
Integrated Three-Step Process
Combining methodologies from patents and, the following protocol is proposed:
Step 1: Methanesulfonic Acid Synthesis
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Reactants : Sodium methanesulfonate (1.0 mol), ethanol (200–300 mL), cyclodextrin (0.8–1.2% w/w).
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Conditions : HCl gas passed at 1.2 equivalents, temperature ≤60°C, reaction time 1–2 hours.
Step 2: Methanesulfonyl Chloride Synthesis
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Reactants : Methanesulfonic acid (1.0 mol), thionyl chloride (1.5 mol), DMF (5 mol%).
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Conditions : Slow addition at 5–10°C, followed by stirring at 25–30°C until gas evolution ceases.
Step 3: Esterification with 3-Methylcyclohexanol
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Reactants : MsCl (1.1 mol), 3-methylcyclohexanol (1.0 mol), (1.2 mol), DCM (150 mL).
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Conditions : Dropwise MsCl addition at 0–5°C, followed by stirring at 25°C for 4–6 hours.
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Workup : Washing with 5% , brine, and drying over .
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Yield : 85–90% (estimated from analogous esterifications).
Critical Parameter Analysis
Temperature Control
Solvent and Catalyst Selection
Stoichiometric Considerations
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HCl Gas in MSA Synthesis : A 1.2:1 molar ratio of HCl to sodium methanesulfonate ensures complete conversion while avoiding excess HCl, which complicates purification.
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Thionyl Chloride Excess : A 1.5:1 ratio of to MSA ensures quantitative conversion to MsCl.
Industrial-Scale Adaptations
Continuous Flow Reactors
Adopting continuous flow systems could address challenges in batch processing:
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MSA Synthesis : Tubular reactors with in-line gas-liquid mixers improve HCl absorption rates.
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MsCl Generation : Microreactors enhance heat dissipation during exothermic chlorination.
Solvent Recycling
Ethanol from MSA synthesis is recoverable via distillation (194–290 mL per batch), reducing material costs.
Challenges and Mitigation Strategies
Byproduct Management
Moisture Sensitivity
MsCl is hygroscopic; reactions require anhydrous conditions. Molecular sieves or nitrogen atmospheres prevent hydrolysis to MSA.
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclohexyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 3-methylcyclohexanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with water as the solvent.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium iodide as the nucleophile would yield 3-methylcyclohexyl iodide.
Hydrolysis: The major products are 3-methylcyclohexanol and methanesulfonic acid.
Scientific Research Applications
3-Methylcyclohexyl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methylcyclohexyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in modifying biomolecules for research purposes .
Comparison with Similar Compounds
Key Inferred Properties (Based on Structural Analysis):
- Molecular Formula : C₈H₁₄O₃S (cyclohexyl: C₆H₁₁; methanesulfonate: CH₃SO₃)
- Molecular Weight : ~178.26 g/mol
- Reactivity : Likely undergoes nucleophilic substitution (e.g., SN₂ reactions) due to the electron-withdrawing sulfonate group.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-methylcyclohexyl methanesulfonate with structurally related sulfonate esters and derivatives:
Notes:
- The ketone group in (2-methyl-3-oxocyclohexen-1-yl) methanesulfonate increases polarity and molecular weight, altering solubility and reactivity .
Biological Activity
3-Methylcyclohexyl methanesulfonate (CAS No. 1346162-29-5) is a sulfonate ester that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Synthesis
3-Methylcyclohexyl methanesulfonate is synthesized through the reaction of 3-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction can be represented as follows:
This synthesis method highlights the compound's structural characteristics that may influence its biological activity.
The biological activity of 3-methylcyclohexyl methanesulfonate is primarily attributed to its ability to act as an alkylating agent . The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property is significant for modifying biomolecules, which can affect cellular processes and potentially lead to therapeutic applications in cancer treatment and antimicrobial activity.
Antimicrobial Properties
Research indicates that 3-methylcyclohexyl methanesulfonate exhibits antimicrobial properties . Its derivatives have been studied for their effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism by which these compounds exert their antimicrobial effects may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Potential
In terms of anticancer activity , studies have shown that compounds similar to 3-methylcyclohexyl methanesulfonate can induce apoptosis in cancer cells. This effect is likely due to their ability to alkylate DNA, leading to DNA damage and triggering cellular repair mechanisms that can result in cell death if the damage is irreparable.
Research Findings and Case Studies
Several studies have explored the biological effects of 3-methylcyclohexyl methanesulfonate and related compounds:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry examined various sulfonates, including those derived from cyclohexanol, for their anticancer properties. The findings indicated that certain derivatives could effectively inhibit the growth of tumor cells in vitro, suggesting a pathway for further development into therapeutic agents .
- Antimicrobial Efficacy : Another research project focused on testing the antimicrobial efficacy of 3-methylcyclohexyl methanesulfonate against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating strong antimicrobial potential.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 3-Methylcyclohexyl Methanesulfonate | Yes | Yes | Methyl group at the 3-position |
| Cyclohexyl Methanesulfonate | Moderate | Moderate | No methyl substitution |
| 2-Methylcyclohexyl Methanesulfonate | Low | Low | Different substitution pattern |
This table illustrates how 3-methylcyclohexyl methanesulfonate compares with similar compounds regarding its biological activities.
Q & A
Q. What are the standard protocols for synthesizing 3-methylcyclohexyl methanesulfonate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification of 3-methylcyclohexanol with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. A polar aprotic solvent like dichloromethane or tetrahydrofuran is ideal for enhancing reaction efficiency. For example, a yield of 85–92% can be achieved by maintaining a 1:1.2 molar ratio of alcohol to MsCl at 0–5°C under inert atmosphere . Optimization may include adjusting solvent polarity, reaction time, and stoichiometry to minimize side reactions like hydrolysis.
Q. What analytical techniques are most effective for characterizing 3-methylcyclohexyl methanesulfonate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly the methylcyclohexyl and methanesulfonate moieties. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection can assess purity (>98% for research-grade material). For stereochemical confirmation, chiral HPLC or X-ray crystallography is recommended if crystalline forms are obtainable .
Q. How should researchers handle and store 3-methylcyclohexyl methanesulfonate to ensure stability?
- Methodological Answer : Store the compound in anhydrous conditions under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Use amber glass vials to avoid photodegradation. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) with periodic HPLC analysis can predict shelf life. Degradation products may include 3-methylcyclohexanol and methanesulfonic acid, detectable via GC-MS .
Advanced Research Questions
Q. How does the stereochemistry of 3-methylcyclohexyl methanesulfonate influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The axial or equatorial orientation of the methanesulfonate group on the cyclohexane ring affects its leaving-group ability. For example, axial positioning may enhance reactivity due to reduced steric hindrance. Kinetic studies using nucleophiles (e.g., sodium iodide in acetone) under SN2 conditions can quantify reaction rates. Computational modeling (DFT) further predicts transition-state energetics .
Q. What strategies resolve contradictions in reported biological activity data for sulfonate esters like 3-methylcyclohexyl methanesulfonate?
- Methodological Answer : Discrepancies in bioactivity (e.g., mutagenicity vs. inactivity) may arise from impurities or isomer contamination. Reproduce assays with rigorously purified samples (e.g., via preparative HPLC) and validate using orthogonal methods (e.g., Ames test for mutagenicity and LC-MS for metabolite profiling). Cross-reference with structurally related compounds (e.g., ethyl methanesulfonate ) to identify structure-activity trends.
Q. How can researchers design experiments to study the compound’s interactions with biomolecular targets?
- Methodological Answer : Use radiolabeled (³⁵S) 3-methylcyclohexyl methanesulfonate to track covalent adduct formation with proteins or DNA. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinities. For in vitro toxicity, employ cell-based assays (e.g., comet assay for DNA damage) with dose-response curves to establish EC₅₀ values .
Q. What computational methods are suitable for predicting the environmental fate of 3-methylcyclohexyl methanesulfonate?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and ecotoxicity. Molecular dynamics simulations can predict hydrolysis rates in aqueous environments. Experimental validation via OECD 301F biodegradation testing or LC-MS/MS monitoring in soil/water systems is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
